molecular formula C17H15FN2O3S2 B3008944 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1795471-60-1

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B3008944
CAS No.: 1795471-60-1
M. Wt: 378.44
InChI Key: WEXDLCZEMFAVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core with a 3-fluoro and 4-methoxy substitution pattern. The sulfonamide nitrogen is connected to a pyridin-3-ylmethyl group, which is further substituted at the 5-position with a thiophen-3-yl moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological applications, including kinase or enzyme inhibition. The fluoro and methoxy groups enhance metabolic stability and modulate electronic properties, while the thiophene-pyridine scaffold may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-23-17-3-2-15(7-16(17)18)25(21,22)20-9-12-6-14(10-19-8-12)13-4-5-24-11-13/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXDLCZEMFAVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-fluoro-4-methoxybenzenesulfonamide and 5-(thiophen-3-yl)pyridine. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways or receptors.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core features with the target molecule (Table 1):

Table 1: Structural Comparison of Analogs

Compound Name Core Structure Substituents Heterocyclic Moieties Key Differences Reference
Target Compound Benzenesulfonamide 3-Fluoro, 4-methoxy Pyridin-3-ylmethyl-thiophen-3-yl Reference structure
5-Chloro-2-Methoxy-N-(5-(Thiophen-3-yl)Pyridin-3-yl)Benzenesulfonamide Benzenesulfonamide 5-Chloro, 2-methoxy Pyridin-3-yl-thiophen-3-yl Chloro vs. fluoro; methoxy position (2 vs. 4); direct pyridine linkage (no CH₂ spacer)
4-Fluoro-N-(2-(2-(Pyridin-3-yl)Thiazol-4-yl)Ethyl)Benzenesulfonamide Benzenesulfonamide 4-Fluoro Thiazol-4-yl-ethyl-pyridin-3-yl Thiazole vs. thiophene; ethyl linker vs. methylene
2,4-Difluoro-N-(2-Methoxy-5-(4-Methoxyquinolin-6-yl)Pyridin-3-yl)Benzenesulfonamide Benzenesulfonamide 2,4-Difluoro, 2-methoxy Quinolin-6-yl-pyridin-3-yl Additional quinoline ring; difluoro substitution
3-Methoxy-N-(4-(Pyridin-3-yl)Phenyl)Benzenesulfonamide Benzenesulfonamide 3-Methoxy Pyridin-3-yl-phenyl Phenyl spacer between sulfonamide and pyridine

Structure-Activity Relationship (SAR) Insights

  • Fluoro/Methoxy Positioning : Shifting methoxy from 2-position () to 4-position (target) may alter hydrogen bonding with targets.
  • Linker Flexibility : The methylene (CH₂) spacer in the target compound could enhance conformational adaptability compared to rigid direct pyridine linkages () .

Biological Activity

3-Fluoro-4-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H15FN2O3S2
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1795471-60-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiophene and pyridine moieties suggests potential interactions with various receptors and enzymes, leading to modulation of biological pathways.

Antibacterial and Antifungal Activity

The compound's potential antibacterial and antifungal activities have not been extensively documented; however, related compounds in the literature have shown significant efficacy against various bacterial strains. For example, pyridine derivatives have demonstrated broad-spectrum antibacterial activity with inhibition zones ranging from 18 mm to 24 mm against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assessment

In a study assessing cytotoxicity at a concentration of 100 µM, compounds structurally similar to this compound exhibited no cytotoxic effects. This is promising for therapeutic applications where low toxicity is paramount .

Case Studies

  • HCV Inhibition Study :
    • A study evaluated several compounds for their ability to inhibit HCV NS5B polymerase. The results indicated that compounds bearing similar scaffolds to our target compound showed significant inhibition without cytotoxicity, supporting further investigation into the antiviral potential of this class of compounds.
  • Antibacterial Efficacy :
    • Research on related pyridine and thiophene derivatives highlighted their effectiveness against resistant bacterial strains. The incorporation of fluorine and methoxy groups was noted to enhance the bioactivity of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.